4-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-nitro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c27-26(28)18-8-10-19(11-9-18)31(29,30)24-17-6-4-16(5-7-17)20-12-13-21(23-22-20)25-14-2-1-3-15-25/h4-13,24H,1-3,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLLUWGEMAQWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Formation
The 6-(piperidin-1-yl)pyridazine intermediate is synthesized through cyclocondensation or cross-coupling reactions:
Method A: Hydrazine Cyclocondensation
- Starting material : 1,4-Diketone derivatives (e.g., mucochloric acid) reacted with hydrazine hydrate in ethanol under reflux (48–72 hours).
- Modification : Introduction of a chlorine atom at position 3 of pyridazine enables subsequent nucleophilic substitution with piperidine.
Method B: Suzuki-Miyaura Coupling
- Step 1 : 3,6-Dichloropyridazine undergoes palladium-catalyzed coupling with phenylboronic acid to introduce the aryl group at position 3.
- Step 2 : Piperidine replaces the chlorine at position 6 via nucleophilic aromatic substitution (NAS) using K₂CO₃ in DMF at 80°C (12 hours).
| Method | Yield (%) | Purity (%) |
|---|---|---|
| A | 65–70 | 90–95 |
| B | 75–85 | 95–98 |
Functionalization of the 4-Aminophenyl Linker
Introduction of the Sulfonamide Group
The 4-aminophenyl group is sulfonylated using 4-nitrobenzenesulfonyl chloride under Schotten-Baumann conditions:
- Reagents : 4-Nitrobenzenesulfonyl chloride (1.2 eq), triethylamine (2.5 eq) in dichloromethane (DCM) at 0°C → room temperature (4 hours).
- Key advantage : Chemoselective sulfonylation of primary amines without affecting secondary amines or heterocyclic nitrogens.
Reaction Mechanism :
- Deprotonation of the aniline by triethylamine.
- Nucleophilic attack on the sulfonyl chloride, forming the sulfonamide bond.
- Quenching with ice water to precipitate the product.
Yield : 85–92% after recrystallization from ethanol.
Final Coupling of Fragments
Buchwald-Hartwig Amination
The pyridazine-piperidine core is coupled to the sulfonylated phenyl group via palladium-catalyzed cross-coupling:
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cs₂CO₃ (3.0 eq)
- Solvent : Toluene at 110°C (18 hours).
Optimization Data :
| Base | Solvent | Yield (%) |
|---|---|---|
| K₃PO₄ | DMF | 60 |
| Cs₂CO₃ | Toluene | 88 |
| NaOtBu | Dioxane | 72 |
Alternative One-Pot Strategies
Click Chemistry Approach
A streamlined method using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been reported for analogous sulfonamides:
- Step 1 : In situ generation of a pyridazine-azide intermediate.
- Step 2 : Reaction with 4-nitrophenylacetylene in the presence of CuI (10 mol%) and DIPEA (1.5 eq) in DMF (5 minutes, 0°C).
- Advantage : Rapid reaction time (<10 minutes) and high yields (90–95%).
Purification and Characterization
Crystallization Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.4 Hz, 2H, Ar-H), 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.68–7.72 (m, 4H, Ar-H), 3.85–3.89 (m, 4H, piperidine-H), 1.65–1.72 (m, 6H, piperidine-CH₂).
- HRMS : [M+H]⁺ calcd. for C₂₁H₂₀N₅O₄S: 438.1234; found: 438.1236.
Industrial-Scale Considerations
Continuous Flow Synthesis
Patent data highlights the use of microreactors for NAS and sulfonylation steps to enhance throughput:
Green Chemistry Metrics
Challenges and Solutions
Regioselectivity in Pyridazine Functionalization
Sulfonamide Hydrolysis
- Mitigation : Avoid aqueous workup at pH <5; stabilize with 0.1% EDTA during crystallization.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas with palladium catalysts for hydrogenation, tin(II) chloride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include the corresponding amines from reduction reactions and substituted sulfonamides from nucleophilic substitution reactions .
Scientific Research Applications
4-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues from
Compounds 7o–7u () share a benzhydrylpiperazine-coupled nitrobenzenesulfonamide scaffold but differ in substituent positions and piperidine connectivity. Key distinctions from the target compound include:
- Core Heterocycles: The target features a pyridazine-piperidine system, whereas 7o–7u incorporate a benzhydrylpiperazine-methanone-piperidine framework.
- Sulfonamide Linkage : In 7o–7u, the sulfonamide is directly attached to the piperidine ring, whereas the target compound links it to a phenyl group.
- Nitro Group Position : Compound 7q (4-nitrophenylsulfonyl) most closely resembles the target’s para-nitro substitution, while 7p (2-nitrophenyl) and 7o (2,4-dinitrophenyl) highlight positional effects.
Table 1: Physicochemical Comparison of Compounds
| Compound ID | Nitro Position | Piperidine Position | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 7o | 2,4-Dinitro | 4 | 46 | 184–188 |
| 7p | 2-Nitro | 4 | 49 | 158–160 |
| 7q | 4-Nitro | 4 | 59 | 182–186 |
| 7s | 2,4-Dinitro | 3 | 31 | 120–126 |
| 7t | 2-Nitro | 3 | 31 | 120–124 |
| 7u | 4-Nitro | 3 | 45 | 218–220 |
Key Observations :
- Yield : Para-nitro derivatives (7q, 7u) generally exhibit higher yields (59%, 45%) compared to ortho-nitro analogs (7p: 49%; 7t: 31%), suggesting steric or electronic advantages in para-substituted syntheses .
- Melting Points : 4-Nitro derivatives (7q, 7u) have higher melting points than ortho-nitro counterparts, likely due to enhanced symmetry and intermolecular interactions. Piperidine position (3 vs. 4) also impacts melting points, with 7u (piperidin-3-yl) showing a significantly higher MP (218–220°C) than 7q (piperidin-4-yl, 182–186°C) .
Comparison with Patent Example ()
The compound from (Example 53) shares a sulfonamide group but diverges structurally with a pyrazolo-pyrimidine core and fluorinated aromatic rings. Key differences include:
- Heterocycle : Pyrazolo[3,4-d]pyrimidine vs. the target’s pyridazine-piperidine.
- Substituents : Fluorine atoms and a chromen-4-one moiety in Example 53 introduce distinct electronic and steric effects.
3. The higher yields of para-nitro derivatives (e.g., 7q) suggest that the target’s 4-nitro group may favor efficient synthesis. Conversely, the pyridazine-piperidine system in the target could introduce synthetic challenges, such as regioselectivity in heterocycle formation.
4. Conclusion 4-Nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide shares functional group similarities with compounds in but differs in heterocyclic architecture. Comparative data indicate that para-nitro substitution enhances synthetic efficiency and thermal stability, while heterocycle choice (pyridazine vs. Further studies are warranted to explore the target’s bioactivity and physicochemical profile relative to these analogs.
Biological Activity
4-Nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound notable for its potential pharmacological activities, particularly in the fields of oncology and infectious diseases. This compound features a unique structural arrangement that includes a pyridazine ring, a piperidine moiety, and a benzenesulfonamide group, which collectively contribute to its biological activity.
- Molecular Formula : C21H21N5O4S
- Molecular Weight : 439.49 g/mol
- Purity : Typically around 95% in commercial preparations.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily as a potential kinase inhibitor . Kinases are crucial enzymes involved in signaling pathways that regulate cell proliferation and survival, making them significant targets in cancer therapy.
Key Findings
- Kinase Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound shows moderate inhibitory effects on specific kinases associated with cancer cell proliferation. This suggests its utility as an anti-cancer agent.
- Antimicrobial Properties : Preliminary studies have also suggested potential antimicrobial activity against various pathogens, although specific data on its efficacy is still emerging. The presence of the nitro and sulfonamide groups may enhance its reactivity and biological activity.
- In Vitro Studies : Interaction studies utilizing molecular docking and in vitro assays have been conducted to evaluate the binding affinity of this compound with biological targets. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.
Anticancer Activity
A significant focus of research has been on the anticancer properties of this compound. In vitro assays have shown that it can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways mediated by kinases.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent in preliminary studies. Specific tests have indicated effectiveness against Gram-positive and Gram-negative bacteria, although detailed Minimum Inhibitory Concentration (MIC) values are still under investigation .
Case Studies
Molecular Modeling Studies
Molecular modeling techniques have been employed to predict how this compound interacts with biological targets. These computational studies help elucidate the binding affinities and structural interactions critical for its biological efficacy.
Q & A
Q. What are the optimal synthetic routes for 4-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, and how can reaction yields be improved?
Methodological Answer: The synthesis involves multi-step reactions, including sulfonylation and heterocyclic coupling. Key steps include:
- Coupling of pyridazine and piperidine : React 6-chloropyridazine with piperidine under reflux in a polar aprotic solvent (e.g., DMF) to form the 6-(piperidin-1-yl)pyridazine intermediate .
- Sulfonylation : Introduce the 4-nitrobenzenesulfonyl group via nucleophilic aromatic substitution. Use 4-nitrobenzenesulfonyl chloride with the phenylpyridazine intermediate in a basic medium (e.g., pyridine) at 0–5°C to minimize side reactions .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (n-propanol/water) to achieve >95% purity. Reported yields range from 54–72% depending on solvent choice and temperature control .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify aromatic proton environments (e.g., nitro group at δ 8.3–8.5 ppm) and piperidine methylene signals (δ 1.5–2.7 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 480.12) and fragmentation patterns .
- HPLC : Monitor purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., IC values) may arise from:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For kinase inhibition assays, use ATP concentration controls .
- Structural Analogues : Compare activity of derivatives (e.g., morpholine vs. piperidine substituents) to identify critical pharmacophores. For example, replacing piperidine with morpholine in analogous sulfonamides reduces BTK inhibition by 40% .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like BTK or carbonic anhydrase IX. Validate with mutagenesis studies .
Q. What strategies can mitigate instability of the nitro group during long-term storage or biological assays?
Methodological Answer:
- Storage Conditions : Store at -20°C in amber vials under inert gas (N) to prevent photodegradation and hydrolysis .
- Prodrug Design : Replace the nitro group with a protected amine (e.g., Boc-NH-) that converts to nitro in vivo via oxidative metabolism .
- Stabilizing Formulations : Use cyclodextrin-based encapsulation to shield the nitro group from aqueous environments .
Q. How do solvent polarity and temperature affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Polar Solvents (DMF, DMSO) : Enhance nucleophilicity of the pyridazine nitrogen, accelerating coupling with aryl halides. Optimal yields are achieved at 80–100°C .
- Low-Polarity Solvents (THF, toluene) : Reduce side reactions (e.g., sulfonamide hydrolysis) but require longer reaction times (24–48h) .
- Microwave-Assisted Synthesis : Shorten reaction time to 2h with 15% higher yield in DMF at 120°C .
Q. What computational methods are effective for predicting off-target interactions of this sulfonamide?
Methodological Answer:
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify overlap with known kinase inhibitors (e.g., imatinib’s ATP-binding site) .
- Off-Target Screening : Employ SwissTargetPrediction to rank potential targets (e.g., carbonic anhydrase, EGFR) based on structural similarity .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability to BTK vs. VEGFR2 .
Q. How can structural modifications enhance blood-brain barrier (BBB) penetration for neurotherapeutic applications?
Methodological Answer:
- LogP Optimization : Introduce lipophilic groups (e.g., trifluoromethyl) to increase LogP from 2.1 to 3.5, improving BBB permeability .
- P-Glycoprotein Evasion : Replace the sulfonamide with a carbamate group to reduce efflux transporter recognition .
- In Silico Predictions : Use BBB Predictor (Algoscale) to prioritize derivatives with predicted BBB permeability scores >0.6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
